molecular formula C9H9BrO2 B014711 Methyl 4-Bromophenylacetate CAS No. 41841-16-1

Methyl 4-Bromophenylacetate

Cat. No.: B014711
CAS No.: 41841-16-1
M. Wt: 229.07 g/mol
InChI Key: QHJOWSXZDCTNQX-UHFFFAOYSA-N
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Description

Lumateperone, sold under the brand name Caplyta, is an atypical antipsychotic medication of the butyrophenone class. It is primarily used for the treatment of schizophrenia and bipolar depression. Lumateperone was developed by Intra-Cellular Therapies and received its first approval for medical use in the United States in December 2019 . It is known for its unique mechanism of action, which involves modulation of serotonin, dopamine, and glutamate neurotransmission .

Preparation Methods

The synthesis of lumateperone involves several key steps, starting from commercially available quinoxaline. The tetracyclic skeleton of lumateperone is constructed through a Fischer indole synthesis, which involves the reaction of 1-trifluoroacetyl-4-aminoquinoxaline with ethyl 4-oxopiperidine-1-carboxylate . The process includes the following steps:

    N-nitrosation: Treatment of 3,4-dihydroquinoxalin-2(1H)-one with sodium nitrite to form the N-nitroso derivative.

    Reduction: Reduction of the N-nitroso derivative with zinc to form the hydrazine derivative.

    Fischer indole synthesis: Reaction of the hydrazine derivative with ethyl 4-oxopiperidine-1-carboxylate to form the tetracyclic compound.

    Reduction and N-methylation: Reduction of the tetracyclic compound with sodium cyanoborohydride in trifluoroacetic acid, followed by N-methylation.

    N-alkylation: Alkylation of the intermediate with 4-chloro-1-(4-fluorophenyl)butan-1-one to form lumateperone

Industrial production methods for lumateperone involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield .

Chemical Reactions Analysis

Lumateperone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include trifluoroacetic acid, sodium nitrite, zinc, and ethyl 4-oxopiperidine-1-carboxylate . Major products formed from these reactions include various intermediates leading to the final lumateperone compound .

Scientific Research Applications

Lumateperone has several scientific research applications, including:

Mechanism of Action

Lumateperone exerts its effects through a unique mechanism of action that involves modulation of multiple neurotransmitter systems. It acts as an antagonist at serotonin 5-HT2A receptors and dopamine D1, D2, and D4 receptors. Additionally, it has moderate serotonin transporter reuptake inhibition and off-target antagonism at alpha-1 receptors . This multi-target approach contributes to its efficacy in treating both positive and negative symptoms of schizophrenia and bipolar depression .

Properties

IUPAC Name

methyl 2-(4-bromophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJOWSXZDCTNQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80311762
Record name Methyl 4-Bromophenylacetate
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Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41841-16-1
Record name Methyl (4-bromophenyl)acetate
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Record name 41841-16-1
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Record name Methyl 4-Bromophenylacetate
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Record name methyl (4-bromophenyl)acetate
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Synthesis routes and methods I

Procedure details

A solution of 100 g of 4-bromophenylacetic acid in 1.5 l of methanol is mixed with 232 g of Amberlyst 15, and the suspension is stirred for 48 hours at room temperature. The reaction mixture is suctioned off on diatomaceous earth, the filter residue is washed with dichloromethane, and the filtrate is concentrated by evaporation. The residue is taken up in ethyl acetate, washed with 10% sodium bicarbonate solution and saturated common salt solution, dried on sodium sulfate and concentrated by evaporation. 106 g of 4-bromophenylacetic acid methyl ester is obtained as oil.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

(4-bromophenyl)acetic acid (10 g, 1 eq) was dissolved in methanol. 10 ml conc. H2SO4 was added into the solution and the mixture was heated and refluxed for 3 hours. When the reaction was completed, the mixture was vacuum distilled and extracted with ethyl acetate and water. After the organic layer was washed with saturated NaHCO3, the target compound (4-bromophenyl)acetic acid methyl ester was obtained by drying the layer with anhydrous magnesium sulfate and removing the solvent at low pressures (9.87 g, 93%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Acetyl chloride (10 g) was added dropwise over 5 minutes to methanol (250 mL). After 5 minutes, (4-bromo-phenyl)-acetic acid (15 g) was added. The resulting mixture was stirred for 96 hours, concentrated and the residue azeotroped with toluene (×2) to give the subtitle compound as a yellow oil (16 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of 2.5 g (11.6 mmoles) of p-bromophenylacetic acid and 0.25 mL of concentrated sulfuric acid in 75 mL of methanol was heated at reflux for 2 hours.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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